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Compound of Interest

Compound Name: 3-iodo-6-methoxyquinoline

CAS No.: 1260743-73-4

Cat. No.: B6280274

Get Quote

Part 1: Executive Summary & Core Directive
3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4) is a critical heterocyclic building block,

widely utilized in the synthesis of antimalarial agents, kinase inhibitors, and advanced

optoelectronic materials. Its value lies in the orthogonal reactivity of the C3-iodine handle

(amenable to Suzuki-Miyaura, Sonogashira, and Heck couplings) relative to the electron-rich

quinoline core.

This guide provides a definitive spectroscopic characterization of the compound.[1] Unlike

generic database entries, this document synthesizes raw data with mechanistic interpretation,

ensuring that researchers can not only identify the compound but also assess its purity and

structural integrity with high confidence.[2]

Part 2: Synthesis Context & Purity Profile[1]
Understanding the synthesis method is prerequisite to accurate spectral interpretation,

particularly for identifying specific impurity profiles.[2]

Primary Synthetic Route: Oxidative iodination of 6-methoxyquinoline using molecular iodine (
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) and tert-butylhydroperoxide (TBHP) as an oxidant.[2]

Key Impurities to Watch:

6-Methoxyquinoline (Starting Material): Look for proton signals at

8.72 (H2) and 7.28 (H3) in

H NMR.[2]

Regioisomers (e.g., 8-iodo): Characterized by different coupling patterns in the benzenoid

ring.[2]

Part 3: Mass Spectrometry (MS) Analysis[1]
Experimental Data (ESI-TOF)

Parameter
Observed
Value

Calculated
Value

Formula Error (ppm)

Ion Mode Positive (ESI+) N/A N/A

m/z 285.9721 285.9729 2.8

Base Peak 286 N/A N/A N/A

Interpretation & Fragmentation Logic
The mass spectrum of 3-iodo-6-methoxyquinoline is dominated by the molecular ion due to

the stability of the aromatic quinoline system.[2]

Isotopic Pattern: Iodine (

) is monoisotopic.[2] Unlike chloro- or bromo- derivatives, there is no M+2 peak.[2] The M+1
peak is driven solely by

natural abundance (~11%).

Fragmentation: The primary fragmentation pathways involve the loss of the methoxy group

(neutral loss of formaldehyde or methyl radical) and the cleavage of the weak C-I bond.[2]
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Visualization: Fragmentation Pathway
The following diagram illustrates the logical fragmentation steps observed in High-Resolution

Mass Spectrometry (HRMS).

Figure 1: Proposed ESI-MS Fragmentation Pathway for 3-Iodo-6-Methoxyquinoline
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Part 4: Infrared Spectroscopy (IR)
Experimental Data (Neat Film)

Frequency (

)
Intensity Assignment

Functional Group
Mode

1615 Strong Quinoline Ring Stretch

1456 Medium Aromatic Skeletal Vib.

1160 Strong
Aryl-Alkyl Ether

Stretch

1027 Medium
Methoxy Sym.[2]

Stretch

820 Strong
Out-of-plane (OOP)

Bending

727 Medium Carbon-Iodine Stretch

Diagnostic Insight: The absence of a broad band at 3200-3500

confirms the absence of N-H or O-H impurities (e.g., hydrolyzed phenols).[2] The sharp band at
1615
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is characteristic of the pyridine moiety within the quinoline.

Part 5: Nuclear Magnetic Resonance (NMR)
This is the primary tool for structural validation.[2] The data below was acquired in Methanol-

(MeOD). Note that solvent effects can shift peaks by 0.1–0.3 ppm compared to

.[2]

H NMR Data (400 MHz, MeOD)
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Logic

8.79 Doublet (d) 1H H2

Deshielded

by adjacent

Nitrogen;

meta-coupled

to H4.[2]

8.63 Doublet (d) 1H H4

Deshielded

by aromatic

ring current;

meta-coupled

to H2.[2]

7.86 Doublet (d) 1H H8

Ortho-

coupled to

H7.[2]

7.40
Doublet of

Doublets (dd)
1H H7

Ortho-

coupled to

H8; Meta-

coupled to

H5.[2]

7.16 Doublet (d) 1H H5

Meta-coupled

to H7;

Shielded by

ortho-

Methoxy

group.[2]

3.93 Singlet (s) 3H - -OCH
Characteristic

methoxy

singlet.[2]

H NMR Interpretation Guide[1]
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Pyridine Ring (H2, H4): The protons on the heterocyclic ring appear as singlets or very fine

doublets (

Hz) due to meta-coupling.[2] H2 is the most downfield signal (8.79 ppm) because of the
inductive electron-withdrawing effect of the adjacent Nitrogen.[2]

Benzene Ring (H5, H7, H8): This forms an ABX system.[2]

H8 (7.86 ppm) shows a large ortho-coupling (

Hz).[2]

H7 (7.40 ppm) is the "middle" proton, showing both large ortho-coupling to H8 and small

meta-coupling (

Hz) to H5.[2]

H5 (7.16 ppm) is significantly upfield.[2] This is due to the mesomeric (resonance)

donation of the oxygen lone pair from the 6-methoxy group, which increases electron

density specifically at the ortho (H5, H7) and para (H8) positions, but H5 is sterically

closest to the shielding cone of the ether.

C NMR Data (100 MHz, MeOD)
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Shift (

ppm)
Assignment Electronic Environment

158.6 C6
Attached to Oxygen

(Deshielded).[2]

152.4 C2
Attached to Nitrogen

(Deshielded).[2]

143.2 C8a Quaternary Bridgehead.[2]

141.6 C4 Aromatic CH.[2]

131.3 C8 Aromatic CH.[2]

129.3 C4a Quaternary Bridgehead.[2]

123.1 C7 Aromatic CH.[2]

104.2 C5
Aromatic CH (Shielded by

OMe resonance).[2]

89.3 C3 C-I (Heavy Atom Effect).[2]

54.8 -OCH Methoxy Carbon.[2]

Critical Analysis - The "Heavy Atom Effect": The most diagnostic carbon signal is C3 at 89.3

ppm.[2] Typically, aromatic carbons appear between 120-140 ppm. The attachment of Iodine

causes a significant upfield shift (shielding) due to the spin-orbit coupling of the heavy iodine

nucleus.[2] This "anomalous" low-frequency shift is the definitive proof of iodination at the C3

position.

Visualization: NMR Assignment Logic
The following flowchart visualizes the logic path for assigning the aromatic protons based on

coupling constants and chemical shifts.
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Figure 2: Logic Flow for 1H NMR Proton Assignment
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Part 6: Experimental Protocols
To reproduce these results, follow these standardized workflows.

NMR Sample Preparation
Mass: Weigh 5–10 mg of the solid compound.

Solvent: Add 0.6 mL of MeOD (Methanol-

) or

. Note: MeOD is preferred if solubility is an issue, but it exchanges acidic protons (none
present here).[2]

Filtration: If solution is cloudy, filter through a cotton plug into the NMR tube to prevent line

broadening.[2]

Acquisition:

H: 16 scans, 1 sec relaxation delay.

C: 512-1024 scans (due to low sensitivity of quaternary carbons C3, C8a, C4a).
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Mass Spectrometry (LC-MS)
Dilution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade). Dilute 1:100 with 0.1% Formic

Acid in Water/Acetonitrile (50:50).

Injection: 1-5

L.[2]

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[2]

Gradient: 5% to 95% B (ACN) over 5 minutes.

Ionization: ESI Positive Mode.

Part 7: References
Primary Spectral Source: Sharma, K. K.; Patel, D. I.; Jain, R. "Metal-free synthesis of N-

fused heterocyclic iodides via C–H functionalization mediated by tert-butylhydroperoxide."[2]

[3][4] Chem. Commun., 2015, 51, 15129-15132.[4][5]

General Quinoline NMR Data: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure

Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin,

2009.[2]

Heavy Atom Effect: Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy. VCH,

Weinheim, 1987.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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